AVN-944, also known as VX-944, is a potent and selective non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This compound has garnered attention due to its potential applications in antiviral therapies, particularly against New World arenaviruses, and its antiproliferative effects in various cancer cell lines. AVN-944 functions by inhibiting the synthesis of guanine nucleotides, which are essential for viral replication and cellular proliferation.
AVN-944 was identified through high-throughput screening of a drug library aimed at finding inhibitors of arenavirus RNA synthesis. Its classification as an IMPDH inhibitor places it within a broader category of compounds that target nucleotide metabolism, which is critical for both viral and tumor cell proliferation .
The synthesis of AVN-944 involves several chemical reactions that can be performed using one-pot synthesis techniques. This method streamlines the process, reducing the number of steps and increasing efficiency. The exact synthetic route typically includes the formation of the oxazole ring and subsequent modifications to achieve the final structure .
Key steps in the synthesis may include:
AVN-944 undergoes specific chemical interactions that are crucial for its activity:
The mechanism by which AVN-944 exerts its effects involves:
AVN-944 exhibits several notable physical and chemical properties:
AVN-944 has potential applications in various scientific fields:
Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This reaction represents the first committed step in guanine nucleotide production, positioning IMPDH as a critical metabolic checkpoint for rapidly proliferating cells, including malignant and immune cells [1] [8]. AVN-944 (VX-944) is an orally bioavailable, small-molecule inhibitor that selectively targets IMPDH with high potency.
AVN-944 functions as a noncompetitive inhibitor with respect to IMP and NAD⁺, binding to a distinct allosteric site on the IMPDH enzyme. This binding induces a conformational shift that stabilizes a tetrameric form of IMPDH, effectively trapping the enzyme in a closed, catalytically inactive state [3] [8]. Kinetic analyses reveal that AVN-944 exhibits low-nanomolar inhibitory potency against both human IMPDH isoforms (IMPDH1 and IMPDH2), with reported Ki values of 6–10 nM [4] [8]. Unlike earlier IMPDH inhibitors (e.g., mycophenolic acid or ribavirin), which are uncompetitive or competitive, AVN-944’s noncompetitive mechanism ensures efficacy even at elevated substrate concentrations—a common adaptation in cancer cells [3] [5].
Table 1: Kinetic Parameters of AVN-944-Mediated IMPDH Inhibition
Parameter | IMPDH1 | IMPDH2 | Significance |
---|---|---|---|
Ki (nM) | 6–10 | 6–10 | Near-equivalent potency across isoforms |
Inhibition Type | Noncompetitive | Noncompetitive | Binds allosteric site; independent of [IMP]/[NAD⁺] |
Structural Outcome | Enzyme tetramerization | Enzyme tetramerization | Locks enzyme in inactive conformation |
By inhibiting IMPDH, AVN-944 induces a rapid and profound depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. This disruption has cascading effects on essential cellular processes:
In cancer models, GTP depletion by AVN-944 ranges from 70–90% within 24 hours, correlating with S-phase arrest in androgen-independent prostate cancer cells and G1 arrest in androgen-sensitive lines [2] [4].
Table 2: Functional Consequences of GTP Depletion by AVN-944
Cellular Process | Effect of AVN-944 | Downstream Outcome |
---|---|---|
RNA/DNA Synthesis | Inhibition of RNA polymerase/ribonucleotide reductase | Impaired transcription/replication |
Ribosomal Biogenesis | Disruption of 45S pre-rRNA processing | Nucleolar stress; p53-independent apoptosis |
Energy Metabolism | Reduced GTP-dependent kinase signaling | Impaired mitochondrial function |
Cell Cycle | S-phase (androgen-independent) or G1 arrest (androgen-sensitive) | Proliferation halt |
Humans express two IMPDH isoforms:
AVN-944 demonstrates equivalent biochemical potency against both isoforms (Ki ≈6–10 nM) but exhibits functional selectivity for IMPDH2-driven processes due to its context-dependent effects. In proliferating cancer cells, IMPDH2 expression can be 10-fold higher than IMPDH1, making these cells exquisitely sensitive to AVN-944 [1] [10]. Notably:
Thus, while AVN-944 is biochemically pan-isoform, its functional selectivity arises from the metabolic dependency of cancer cells on IMPDH2 for guanine nucleotide synthesis.
Table 3: Isoform-Specific Roles and AVN-944 Sensitivity
Isoform | Expression Pattern | Role in Cancer | AVN-944 Sensitivity Context |
---|---|---|---|
IMPDH1 | Constitutive; retina, spleen | Limited role in proliferation | Low (retinal toxicity not reported) |
IMPDH2 | Induced in proliferation | Overexpressed in leukemia, myeloma | High (IC₅₀: 26–600 nM in hematologic cancers) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1